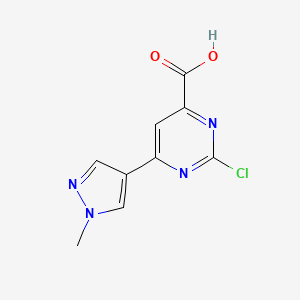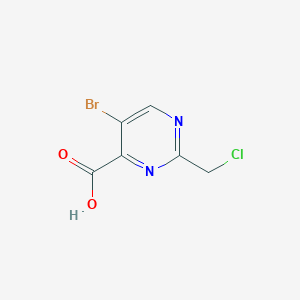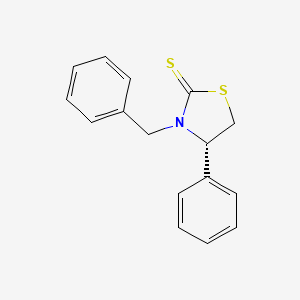
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a carboxylic acid group, along with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazines and 1,3-diketones.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substituted Derivatives: Amino or thiol-substituted pyrimidines.
Oxidized Products: Pyrimidine N-oxides.
Reduced Products: Dechlorinated pyrimidines.
Applications De Recherche Scientifique
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine core but lacks the pyrazole and carboxylic acid groups.
4-Methylpyrazole: Contains the pyrazole ring but differs in the substitution pattern.
Indole Derivatives: Possess a different heterocyclic structure but exhibit similar biological activities.
Uniqueness
2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is unique due to its combination of a chloro-substituted pyrimidine ring and a pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H7ClN4O2 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16) |
Clé InChI |
IHAOTDUYODADIJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)




![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)



![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
